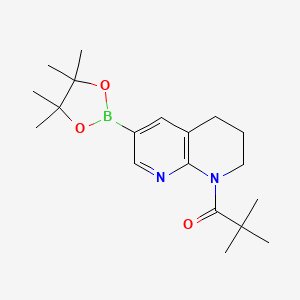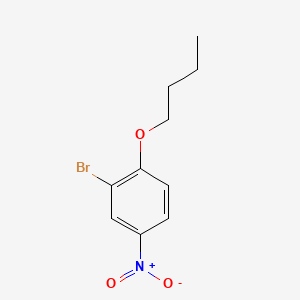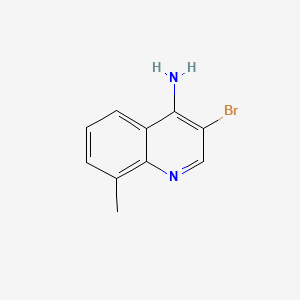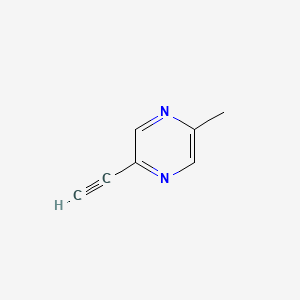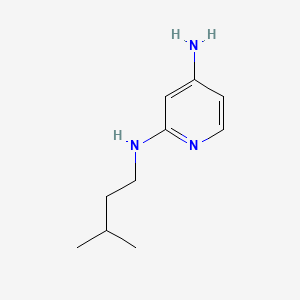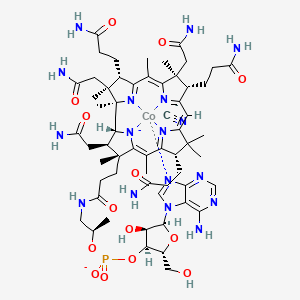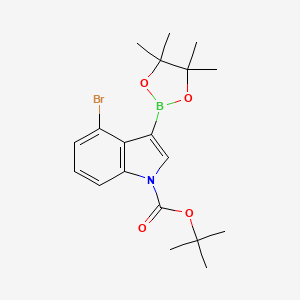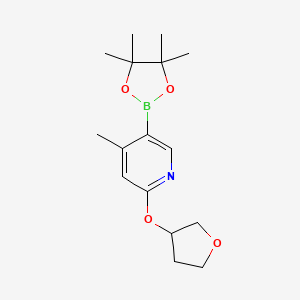![molecular formula C8H6BrClN2 B577539 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole CAS No. 1215205-57-4](/img/structure/B577539.png)
4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole
Descripción general
Descripción
“4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole” is a heterocyclic compound . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole” includes an imidazole ring, which is a key component of many functional molecules . The compound has a molecular weight of 245.51 .Aplicaciones Científicas De Investigación
Therapeutic Potential of Imidazole Containing Compounds
- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. However, the synthesis of these compounds often involves the reaction of glyoxal and ammonia .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Synthesis of Substituted Imidazoles
- Summary of Application : The regiocontrolled synthesis of substituted imidazoles has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. However, an emphasis has been placed on the bonds constructed during the formation of the imidazole .
- Results or Outcomes : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
Preparation of Abemaciclib
- Summary of Application : 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole can be used in the preparation of Abemaciclib , a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. However, the synthesis of these compounds often involves the reaction of glyoxal and ammonia .
- Results or Outcomes : The use of Abemaciclib has shown promising results in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer .
Treatment of Hypertension
- Summary of Application : Some Imidazole containing compounds like clonidine, guanfacine and newly synthesize lofexidine hydrochloride also act as α2agonists and clinically useful for the treatment of hypertension .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. However, the synthesis of these compounds often involves the reaction of glyoxal and ammonia .
- Results or Outcomes : α2 –adrenergic agonist also exhibit activity in human platelets and peripherally act in Ocular hypertension (glaucoma) .
Synthesis of Aminoimidazoles
- Summary of Application : 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole may be used in the synthesis of the following aminoimidazoles via palladium catalyzed amination .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. However, the synthesis of these compounds often involves the reaction of glyoxal and ammonia .
- Results or Outcomes : The resultant aminoimidazoles have potential applications in various fields .
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-6-chloro-2-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMZJEHRYZRXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681992 | |
| Record name | 4-Bromo-6-chloro-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole | |
CAS RN |
1215205-57-4 | |
| Record name | 7-Bromo-5-chloro-2-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-chloro-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

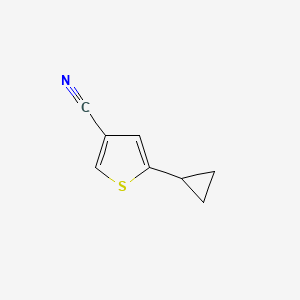
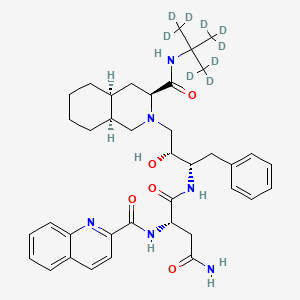
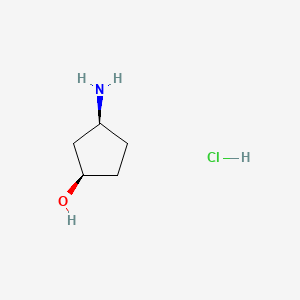


![12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B577464.png)
